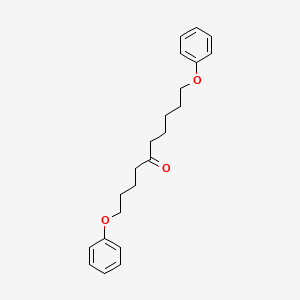
1,10-Diphenoxydecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Diphenoxydecan-5-one is an organic compound characterized by the presence of two phenoxy groups attached to a decanone backbone
Preparation Methods
The synthesis of 1,10-Diphenoxydecan-5-one typically involves the reaction of decanone derivatives with phenol in the presence of a suitable catalyst. One common method includes the use of a Friedel-Crafts acylation reaction, where decanone is reacted with phenol in the presence of an acid catalyst such as aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity of the product .
Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques can further enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
1,10-Diphenoxydecan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced forms.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures to drive the reactions towards the desired products .
Scientific Research Applications
1,10-Diphenoxydecan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1,10-Diphenoxydecan-5-one involves its interaction with specific molecular targets and pathways. The phenoxy groups can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The decanone backbone provides a hydrophobic environment that can affect the solubility and distribution of the compound within biological systems .
Comparison with Similar Compounds
1,10-Diphenoxydecan-5-one can be compared with other similar compounds such as 1,10-Phenanthroline and 1,5-Dihydroxyanthraquinone. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and backbone structure. This uniqueness allows it to exhibit different chemical reactivity and biological activity compared to its analogs .
Similar compounds include:
- 1,10-Phenanthroline
- 1,5-Dihydroxyanthraquinone
- Dibenzalacetone
Properties
CAS No. |
656257-08-8 |
|---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,10-diphenoxydecan-5-one |
InChI |
InChI=1S/C22H28O3/c23-20(13-9-11-19-25-22-16-7-2-8-17-22)12-4-3-10-18-24-21-14-5-1-6-15-21/h1-2,5-8,14-17H,3-4,9-13,18-19H2 |
InChI Key |
RYPXHNDAFDABMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCC(=O)CCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)

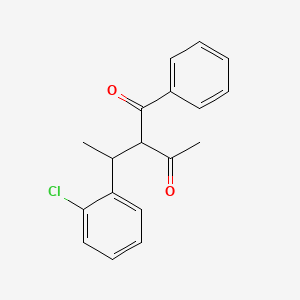
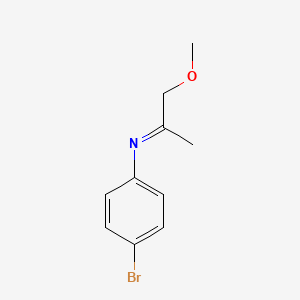
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
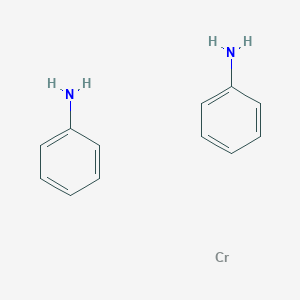
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
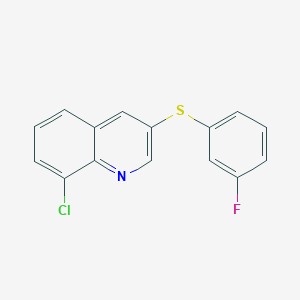

![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)
silane](/img/structure/B12519380.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
![6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid](/img/structure/B12519385.png)
